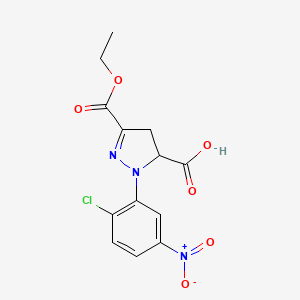

1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

This compound is a functionalized pyrazoline derivative characterized by:

- A 2-chloro-5-nitrophenyl group at position 1 of the pyrazole ring.

- An ethoxycarbonyl (COOEt) substituent at position 2.

- A carboxylic acid (COOH) group at position 3.

The nitro group at the 5-position on the phenyl ring imparts strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

2-(2-chloro-5-nitrophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O6/c1-2-23-13(20)9-6-11(12(18)19)16(15-9)10-5-7(17(21)22)3-4-8(10)14/h3-5,11H,2,6H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIHOVWSWKHTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.69 g/mol. The compound features a pyrazole ring substituted with a chloro and nitro group, which are critical for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives inhibit BRAF(V600E) and EGFR pathways, which are crucial in tumor progression .

Anti-inflammatory Effects

Pyrazoles have been noted for their anti-inflammatory activities. A derivative related to the compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations . This suggests that this compound may also possess similar anti-inflammatory properties.

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have demonstrated effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of the chloro and nitro groups is believed to enhance the antimicrobial activity by increasing membrane permeability and disrupting cellular functions .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features:

| Structural Feature | Biological Activity |

|---|---|

| Nitro group | Enhances antitumor and antimicrobial activity |

| Chloro group | Increases potency against inflammation |

| Ethoxycarbonyl moiety | Contributes to overall stability and bioavailability |

Understanding these relationships can guide the design of new compounds with enhanced efficacy.

Case Studies

Several studies highlight the biological activity of related compounds:

- Antitumor Study : A series of synthesized pyrazoles were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antitumor effects .

- Anti-inflammatory Research : A derivative exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Testing : Compounds were screened against multiple bacterial strains with results showing promising antibacterial activity comparable to standard antibiotics .

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

Key Observations :

Functional Group Modifications

Key Observations :

Crystallographic and Spectroscopic Analysis

Pharmacological Potential

Agricultural Uses

- Herbicide detoxification : Carboxylic acid-containing pyrazolines (e.g., target compound) may act as antidotes for herbicide toxicity, similar to compounds discussed in .

Physical and Chemical Properties

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A robust synthetic route should prioritize regioselectivity in pyrazole ring formation and functional group compatibility. For example, coupling reagents like Oxyma in DCM/DMF (1:1) can enhance reaction efficiency for ester and nitrophenyl groups . Solvent polarity and temperature (e.g., reflux in ethanol or THF) must align with nitro-group stability to avoid undesired reductions.

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro, nitro, ethoxycarbonyl groups). Aromatic protons in the 2-chloro-5-nitrophenyl ring appear downfield (δ 7.5–8.5 ppm) .

- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₁₁ClN₃O₅) .

Q. How can reaction yield and purity be optimized during synthesis?

- Catalysts : Use DMAP or HOBt to minimize side reactions in esterification steps .

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity .

- Analytical Monitoring : TLC or HPLC tracks intermediate formation (C18 column, acetonitrile/water mobile phase) .

Q. What methods assess the compound’s stability under varying conditions?

- pH Stability : Incubate in buffered solutions (pH 1–12) and monitor degradation via HPLC at 254 nm .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in pyrazole ring formation?

Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states to predict regiochemistry. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites in cyclocondensation reactions . MD simulations (Amber force field) further validate solvent effects on reaction pathways .

Q. What strategies resolve discrepancies in spectral data interpretation?

Q. How can reaction mechanisms be validated for nitro-group participation?

Isotopic labeling (¹⁵N or ¹⁸O) tracks nitro-group behavior during catalysis. For example, ¹⁵N NMR identifies intermediates in nitro-to-amine reductions . Kinetic isotope effects (KIE) further distinguish rate-determining steps .

Q. What methodologies identify biological interactions without in vivo assays?

- Molecular Docking : AutoDock Vina screens protein targets (e.g., COX-2 or kinases) using the compound’s 3D structure (PDB ID: 1CX2) .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to immobilized receptors .

Q. How are solvent effects systematically evaluated in synthesis?

A dielectric constant (ε) matrix (e.g., DMF (ε=37) vs. THF (ε=7.5)) correlates solvent polarity with reaction rate. Kamlet-Taft parameters assess hydrogen-bonding effects on transition states .

Q. What approaches reconcile contradictory data in reaction kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.